molecular formula C13H24N2O2 B11768961 Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B11768961
M. Wt: 240.34 g/mol
InChI Key: HOSIZOAXTYSGFP-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its bicyclic structure allows it to fit into specific binding sites on proteins, making it useful for drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.

    Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Another related compound with similar structural features and applications.

Uniqueness

Tert-butyl 5-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific functional groups and reactivity

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)6-10(9)7-14/h9-11H,4-8,14H2,1-3H3

InChI Key

HOSIZOAXTYSGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2CN

Origin of Product

United States

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